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T-448, also known as EOS-448 or belrestotug, is a human IgG1 monoclonal antibody targeting

the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), an immune checkpoint protein

expressed on T cells and Natural Killer (NK) cells.[1][2] Contrary to being a direct epigenetic

modifier, EOS-448 is an immunotherapy agent. Its mechanism of action is centered on

modulating the immune system to enhance anti-tumor responses.[1] This guide provides a

head-to-head comparison of EOS-448 with other anti-TIGIT antibodies, focusing on their

mechanism of action, preclinical and clinical data, and the epigenetic context of their target

pathway.

T-cell exhaustion, a state of T-cell dysfunction characterized by the loss of effector functions, is

a significant mechanism of tumor immune evasion.[3][4][5] This exhausted state is not only

defined by the expression of inhibitory receptors like TIGIT and PD-1 but is also established

and maintained by profound epigenetic changes, including DNA methylation and histone

modifications.[3][6][7] These epigenetic alterations create a stable, dysfunctional phenotype in

T cells, contributing to immunotherapy resistance.[4] By targeting TIGIT, EOS-448 and similar

agents aim to reverse T-cell exhaustion, a process intrinsically linked to the underlying

epigenetic landscape of the tumor microenvironment.

Mechanism of Action: A Multi-pronged Approach
EOS-448 exhibits a multifaceted mechanism of action designed to comprehensively restore

anti-tumor immunity.[1][2][8] A key differentiator for EOS-448 is its functional Fc domain, which

allows for engagement of Fcγ receptors (FcγR) on other immune cells.[1][8][9]
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The primary mechanisms of action for EOS-448 include:

Blocking TIGIT-Ligand Interaction: EOS-448 binds to TIGIT with high affinity, preventing its

interaction with ligands such as CD155 and CD112.[1] This blockade allows for the co-

stimulatory receptor CD226 to bind these ligands, promoting T-cell and NK-cell activation.[1]

Depletion of Suppressive Immune Cells: Through its FcγR-engaging IgG1 isotype, EOS-448

mediates antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular

phagocytosis (ADCP). This leads to the depletion of cells with high TIGIT expression, notably

immunosuppressive regulatory T cells (Tregs) and terminally exhausted T cells.[2][8][9][10]

[11]

Activation of Antigen-Presenting Cells (APCs): The engagement of FcγR by EOS-448 can

also lead to the activation of APCs, further enhancing the anti-tumor immune response.[8][9]

This multifaceted approach, particularly the depletion of Tregs, is a distinguishing feature of

EOS-448 compared to anti-TIGIT antibodies with a "silent" or inactive Fc domain.

Preclinical and Clinical Data: A Comparative
Overview
The landscape of anti-TIGIT therapies is competitive, with several candidates in clinical

development. This section compares available data for EOS-448 against other notable anti-

TIGIT antibodies.

Preclinical Data Summary
Preclinical studies have been instrumental in elucidating the importance of the FcγR-engaging

properties of anti-TIGIT antibodies.
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Feature EOS-448 (Fc-enabled)
Fc-silent Anti-TIGIT
Antibodies (e.g.,
domvanalimab)

Mechanism

Blocks TIGIT-ligand

interaction, depletes Tregs and

exhausted T cells via FcγR

engagement.[1][2][8][9][11]

Primarily blocks TIGIT-ligand

interaction.[7]

Anti-Tumor Activity

Demonstrates potent single-

agent and combination anti-

tumor activity in murine

models, which is dependent on

FcγR engagement.[1][2]

Anti-tumor activity is observed,

but may be less pronounced

as a single agent compared to

Fc-enabled antibodies in some

models.

Immune Cell Modulation

Leads to a significant reduction

in Tregs and an increased

effector CD8 T cell to Treg

ratio.[2][10][11]

Primarily focuses on

reinvigorating existing T cells

without significant depletion of

Tregs.

Clinical Data Summary
Clinical trials are ongoing for several anti-TIGIT antibodies, primarily in combination with anti-

PD-1/PD-L1 therapies. The following tables summarize key clinical findings.

Table 1: EOS-448 Phase 1 Monotherapy Data

Trial Population Key Findings

Phase 1 (NCT04335253) Advanced solid tumors

Favorable tolerability profile.

[12][13] Early signs of clinical

activity, including one

confirmed partial response and

nine stable diseases in 20

evaluable patients.[12]

Evidence of Treg and

exhausted T-cell depletion at

all dose levels.[12][13]
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Table 2: Comparative Efficacy of Anti-TIGIT and Anti-PD-1/PD-L1 Combinations in First-Line

NSCLC (PD-L1 High)

Antibody
(Trial)

Combination Population
Objective
Response
Rate (ORR)

Median
Progression-
Free Survival
(PFS)

Tiragolumab

(CITYSCAPE)
+ Atezolizumab

PD-L1 TPS

≥50%
66% Not Evaluable

Placebo +

Atezolizumab

PD-L1 TPS

≥50%
24% 4.1 months

Domvanalimab

(ARC-7)
+ Zimberelimab

PD-L1 TPS

≥50%
41% 12.0 months

Zimberelimab

alone

PD-L1 TPS

≥50%
27% 5.4 months

Data for tiragolumab is from the CITYSCAPE Phase 2 trial.[5] Data for domvanalimab is from

the ARC-7 Phase 2 trial.[7]

Table 3: Safety Profile of Anti-TIGIT and Anti-PD-1/PD-L1 Combinations

Antibody (Trial) Combination
Grade ≥3 Treatment-
Related Adverse Events

Tiragolumab (CITYSCAPE) + Atezolizumab 22.4%

Placebo + Atezolizumab 25%

Domvanalimab (ARC-7) + Zimberelimab 47%

Zimberelimab alone 58%

Data for tiragolumab is from the CITYSCAPE Phase 2 trial.[3] Data for domvanalimab is from

the ARC-7 Phase 2 trial.[14]
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Experimental Protocols
Detailed experimental protocols are often proprietary. However, based on published literature,

here are outlines of common methodologies used in the evaluation of anti-TIGIT antibodies.

In Vitro T-Cell Activation Assays
Objective: To assess the ability of an anti-TIGIT antibody to enhance T-cell activation.

Methodology:

Co-culture of human peripheral blood mononuclear cells (PBMCs) or isolated T cells with

target cells expressing TIGIT ligands (e.g., CD155).

Stimulation of T cells with anti-CD3 and anti-CD28 antibodies.

Treatment with varying concentrations of the anti-TIGIT antibody or an isotype control.

Assessment of T-cell activation markers (e.g., CD69, CD25) and cytokine production (e.g.,

IFN-γ, IL-2) by flow cytometry or ELISA.

Flow Cytometry for Treg and Exhausted T-Cell Analysis
in Clinical Samples

Objective: To quantify changes in Treg and exhausted T-cell populations in patients treated

with an anti-TIGIT antibody.

Methodology:

Collection of whole blood or tumor biopsies from patients at baseline and on-treatment

time points.

Isolation of PBMCs or tumor-infiltrating lymphocytes (TILs).

Staining of cells with a panel of fluorescently labeled antibodies targeting cell surface and

intracellular markers. A typical panel for Treg and exhausted T-cell analysis would include:

Lineage markers: CD3, CD4, CD8

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10818703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treg markers: CD25, CD127 (low expression), FOXP3 (intracellular)

Exhaustion markers: TIGIT, PD-1, TIM-3, LAG-3

Proliferation marker: Ki-67 (intracellular)

Acquisition of data on a multi-parameter flow cytometer.

Analysis of cell populations using a defined gating strategy to identify and quantify Tregs

(e.g., CD3+CD4+CD25+CD127lowFOXP3+) and exhausted T cells (e.g.,

CD3+CD8+TIGIT+PD-1+).

Visualizing the Mechanism of Action and
Experimental Workflow
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Caption: TIGIT Signaling Pathway and EOS-448 Inhibition.

Treg / Exhausted T Cell
(High TIGIT)

APC / NK CellEffector T Cell

EOS-448 (IgG1)

TIGIT

Binds to TIGIT

FcγR

Fc domain binds to FcγR

TIGIT

Blocks TIGIT

Treg / Exhausted T Cell

Depletion

APC / NK Cell

ADCC / ADCP

Effector T Cell

Restores T-cell function

Click to download full resolution via product page

Caption: Multifaceted Mechanism of Action of EOS-448.
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Caption: Flow Cytometry Experimental Workflow.
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Conclusion
EOS-448 is a promising anti-TIGIT immunotherapy with a distinct, multifaceted mechanism of

action driven by its FcγR-engaging properties. This leads to the depletion of

immunosuppressive Tregs and exhausted T cells, in addition to blocking the TIGIT inhibitory

pathway. While direct head-to-head clinical trial data is still emerging, preclinical and early

clinical findings suggest that EOS-448 is a potent agent in the competitive landscape of TIGIT-

targeting therapies. The ongoing and future clinical studies will be crucial in defining the

comparative efficacy and safety of EOS-448 and its place in the next generation of cancer

immunotherapies. The choice between an Fc-enabled and an Fc-silent anti-TIGIT antibody

may depend on the specific tumor microenvironment and the desired immunomodulatory

effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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